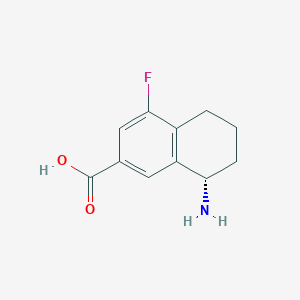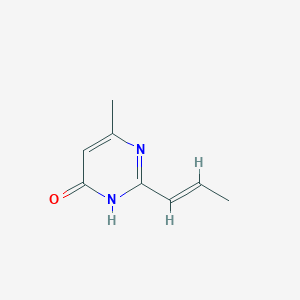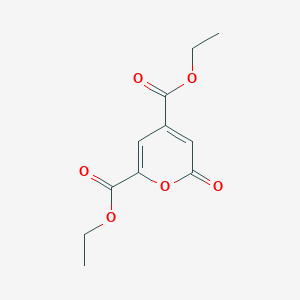
Diethyl2-oxo-2H-pyran-4,6-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-oxo-2H-pyran-4,6-dicarboxylate is an organic compound with the molecular formula C11H12O7. It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom. This compound is known for its unique chemical structure, which includes two ester groups and a ketone group, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-oxo-2H-pyran-4,6-dicarboxylate typically involves the esterification of 2-oxo-2H-pyran-4,6-dicarboxylic acid. One common method is the reaction of the acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. This reaction results in the formation of the diethyl ester .
Industrial Production Methods
In an industrial setting, the production of diethyl 2-oxo-2H-pyran-4,6-dicarboxylate may involve continuous flow processes to optimize yield and efficiency. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-oxo-2H-pyran-4,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diethyl 2,6-dioxo-2H-pyran-4-carboxylate.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in diethyl 2-hydroxy-2H-pyran-4,6-dicarboxylate.
Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Diethyl 2,6-dioxo-2H-pyran-4-carboxylate.
Reduction: Diethyl 2-hydroxy-2H-pyran-4,6-dicarboxylate.
Substitution: Various substituted pyran derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-oxo-2H-pyran-4,6-dicarboxylate has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound is utilized in the production of specialty chemicals and as a building block for polymers and resins.
Wirkmechanismus
The mechanism of action of diethyl 2-oxo-2H-pyran-4,6-dicarboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl 4-oxo-4H-pyran-2,6-dicarboxylate: Similar in structure but differs in the position of the ester groups.
Dimethyl 4-oxo-4H-pyran-2,6-dicarboxylate: Similar compound with methyl ester groups instead of ethyl.
2-oxo-2H-pyran-4,6-dicarboxylic acid: The parent acid form of the compound.
Uniqueness
Diethyl 2-oxo-2H-pyran-4,6-dicarboxylate is unique due to its specific ester groups and ketone functionality, which provide distinct reactivity and versatility in synthetic applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C11H12O6 |
|---|---|
Molekulargewicht |
240.21 g/mol |
IUPAC-Name |
diethyl 6-oxopyran-2,4-dicarboxylate |
InChI |
InChI=1S/C11H12O6/c1-3-15-10(13)7-5-8(11(14)16-4-2)17-9(12)6-7/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
CGQWOOXQAAFDQV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=O)OC(=C1)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


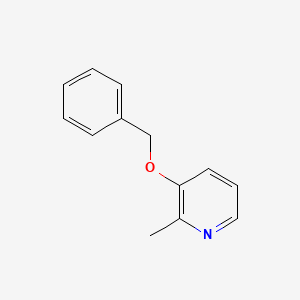
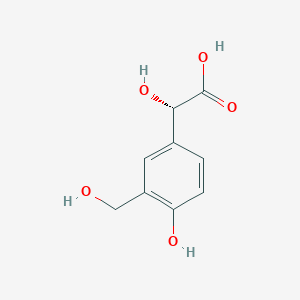
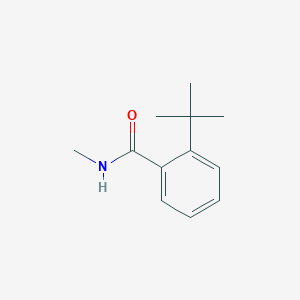
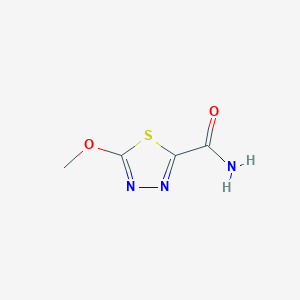
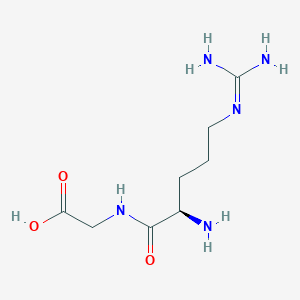
![rel-Ethyl (3aR,6aS)-1-benzylhexahydrocyclopenta[b]pyrrole-3a(1H)-carboxylate](/img/structure/B13120214.png)
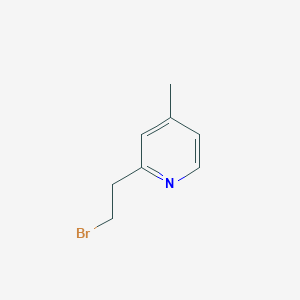
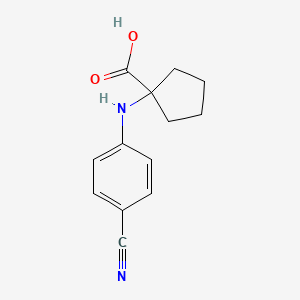
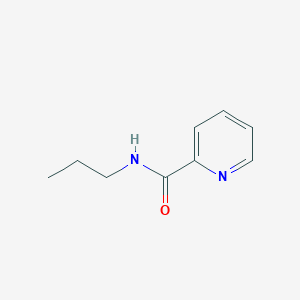
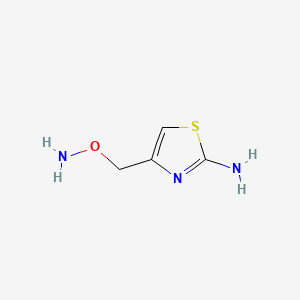
![2-Bromo-4-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B13120250.png)

